VAL-201

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VAL-201 is an androgen receptor antagonist potentially for the treatment of prostate cancer.

Aplicaciones Científicas De Investigación

1. Epilepsy Treatment

VAL-201, also known as valproic acid or sodium valproate, has been extensively studied for its efficacy in treating various types of epilepsy. It has demonstrated effectiveness in adults and children for managing generalized seizures (absence, tonic-clonic, myoclonic), partial seizures (simple, complex, secondarily generalized), and compound/combination seizures. Valproic acid's efficacy is comparable to carbamazepine, phenytoin, and phenobarbital for generalised and partial seizures and ethosuximide for absence seizures (Davis, Peters, & McTavish, 1994).

2. Neurological Research

Studies have investigated the neuropsychological effects of valproic acid, especially in the context of brain injury. It has been evaluated for its safety and impact on cognitive function, highlighting its potential as a cognitively safe antiepileptic drug (Dikmen et al., 2000).

3. Cancer Treatment

Research on VAL-201 has extended into cancer therapy, particularly in the treatment of pancreatic cancer. For instance, an extract of Viscum album [L.] (VaL) was examined for its overall survival benefit in patients with locally advanced or metastatic pancreatic cancer, showing significant prolongation of survival (Tröger et al., 2013).

4. Mood Stabilization and Neurogenesis

Valproate has been studied for its mood-stabilizing properties and its ability to stimulate neurogenesis from stem cells. This finding is particularly relevant for the treatment of bipolar disorder and highlights valproate's potential in promoting the formation of GABAergic neurons (Laeng et al., 2004).

5. Neuroprotection

VAL-201 has been evaluated for its neuroprotective effects, particularly in models of cerebral ischemia. Studies suggest that it can reduce brain damage and improve functional outcomes, possibly through mechanisms involving histone deacetylase inhibition and heat shock protein induction (Ren et al., 2004).

Propiedades

Número CAS |

957791-38-7 |

|---|---|

Nombre del producto |

VAL-201 |

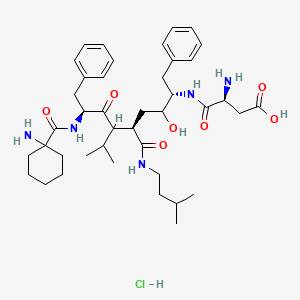

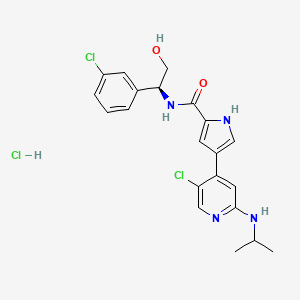

Fórmula molecular |

C55H87N19O11 |

Peso molecular |

1190.423 |

Nombre IUPAC |

(S)-1-(acetyl-L-prolyl-L-prolyl)-N-((S)-1-((S)-2-(((S)-1-(((S)-1-(((S)-1-(((2S,3S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

Clave InChI |

OCAUTAUXGFCFEB-MGFBIKGDSA-N |

SMILES |

NCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

VAL-201; VAL201; VAL 201 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

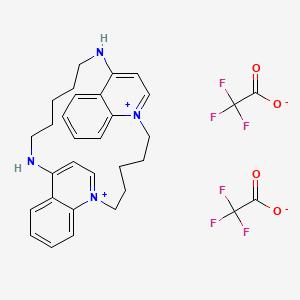

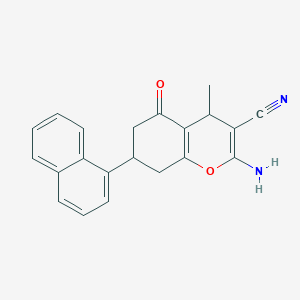

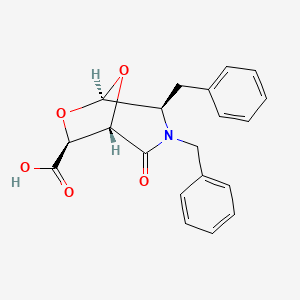

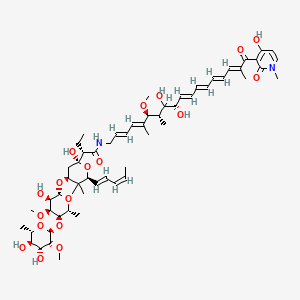

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide](/img/structure/B611540.png)

![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)

![N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine](/img/structure/B611563.png)